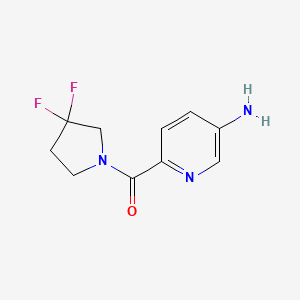
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is an organic compound characterized by the presence of bromine atoms and a double bond in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzene (toluene) and 1,7-dibromoheptane.
Bromination: The first step involves the bromination of toluene to introduce a bromine atom at the desired position on the benzene ring. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
Alkylation: The next step is the alkylation of the brominated toluene with 1,7-dibromoheptane. This reaction is typically carried out under basic conditions using a strong base like potassium tert-butoxide (KOtBu) to facilitate the formation of the carbon-carbon bond.
Isomerization: The final step involves the isomerization of the product to obtain the (E)-isomer. This can be achieved using a suitable isomerization catalyst under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction Reactions: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted derivatives such as alcohols, ethers, or amines.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of the corresponding saturated alkane.
科学的研究の応用
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. The bromine atoms and the double bond in the compound’s structure allow it to participate in various chemical reactions, potentially modifying biological pathways or chemical processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylbenzene: Lacks the extended alkyl chain and additional bromine atom.
1,3-Dibromo-2-methylbenzene: Contains two bromine atoms on the benzene ring but lacks the alkyl chain.
(E)-1-Bromo-3-(7-chlorohept-1-en-1-yl)-2-methylbenzene: Similar structure but with a chlorine atom instead of a second bromine atom.
Uniqueness
(E)-1-Bromo-3-(7-bromohept-1-en-1-yl)-2-methylbenzene is unique due to the presence of both bromine atoms and the specific positioning of the double bond and alkyl chain
特性
IUPAC Name |
1-bromo-3-[(E)-7-bromohept-1-enyl]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Br2/c1-12-13(9-7-10-14(12)16)8-5-3-2-4-6-11-15/h5,7-10H,2-4,6,11H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBGMTZJSLEDC-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C=CCCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Br)/C=C/CCCCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Fluoro-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B8124117.png)




![(2,2-Difluorobenzo[1,3]dioxol-4-ylmethyl)-isopropylamine hydrochloride](/img/structure/B8124169.png)



